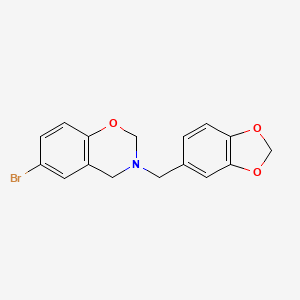

![molecular formula C19H23N3O3 B5526416 1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)

1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 341.17394160 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Complexation Properties

The compound 1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole has been a subject of interest in the field of organic synthesis, particularly in the formation of highly substituted pyrazole ligands. These ligands have shown potential in complexing with platinum(II) and palladium(II) metal ions, indicating their relevance in coordination chemistry. The synthesis process involves the reaction of substituted 4-oxo-4H-chromones with N-methylhydrazine, leading to the formation of isomeric pyrazoles, which, under certain conditions, can transform into tricyclic derivatives. These complexes have been characterized using various techniques such as IR, 1H NMR, and FAB MS spectral analysis, demonstrating their structural integrity and potential applications in catalysis or as part of material science research (Budzisz, Małecka, & Nawrot, 2004).

Molecular Docking and Structural Analysis

Research on hybrid compounds containing pyrazole and coumarin cores, closely related to the target compound, has provided insights into their molecular geometry, Hirshfeld surface, and various electronic properties through computational studies. These studies include molecular docking, which investigates the interaction of these compounds with biological targets such as interleukin-6. This suggests the potential biomedical applications of such compounds, where their interaction with specific proteins could be of interest for therapeutic developments. The detailed analysis through spectroscopic techniques and theoretical calculations supports the structural elucidation and the understanding of their interaction mechanisms (Sert, Gümüş, Gökce, Kani, & Koca, 2018).

Green Synthesis Approaches

The importance of environmentally friendly synthesis methods has been highlighted in the preparation of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives. A notable approach involves using starch solution as a catalyst, emphasizing the shift towards greener and more sustainable chemistry practices. This method not only simplifies the reaction process but also reduces the environmental impact associated with chemical syntheses, making it a significant advancement in the field of green chemistry (Hazeri, Maghsoodlou, Mir, Kangani, & Saravani, 2014).

Antimicrobial Activity

Another area of application for compounds related to this compound is in the development of antimicrobial agents. Research on pyrazol-4-yl- and 2H-chromene-based substituted anilines has demonstrated significant antibacterial and antifungal activities, suggesting their potential as lead compounds in the development of new antimicrobial drugs. The methodological approach, which includes facile synthesis and the exploration of their biological activities, points towards the relevance of these compounds in medicinal chemistry (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-12-7-13(2)22(20-12)16-9-21(10-16)19(23)15-8-14-5-4-6-17(24-3)18(14)25-11-15/h4-7,15-16H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJUSDXGLDUSCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CN(C2)C(=O)C3CC4=C(C(=CC=C4)OC)OC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5526342.png)

![3,5-dimethoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5526343.png)

![3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5526349.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5526371.png)

![2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5526379.png)

![N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)

![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5526401.png)

![3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5526404.png)

![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)

![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)

![2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)